Home > Products > Screening Compounds P128574 > Thrombin substrate ii,colorimetric
Thrombin substrate ii,colorimetric -

Thrombin substrate ii,colorimetric

Catalog Number: EVT-13969302
CAS Number:
Molecular Formula: C20H32Cl2N8O5
Molecular Weight: 535.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Chromogenix S-2238 is manufactured by various chemical suppliers, including Diapharma and Biosynth. It falls under the category of chromogenic substrates, which are peptides engineered to react with specific proteolytic enzymes, resulting in a measurable color change. This substrate is particularly valuable in clinical laboratories for assessing thrombin levels in plasma samples and for evaluating anticoagulant therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of thrombin substrate II involves classical solution methods that yield high purity and good yields. The substrate typically contains a sequence designed to optimize its interaction with thrombin. For instance, the structure may include specific amino acid residues such as phenylalanine and arginine, which are crucial for recognition by thrombin's active site.

The synthesis process often utilizes solid-phase peptide synthesis techniques, allowing for precise control over the peptide sequence and modifications. Modifications may include altering side chains or introducing protecting groups to enhance stability and specificity toward thrombin.

Molecular Structure Analysis

Structure and Data

The molecular structure of Chromogenix S-2238 can be described as a peptide with a specific sequence that includes important residues for thrombin binding. The general structure consists of:

  • Amino Acid Sequence: H-D-Phe-Pip-Arg-pNA
  • Chromophore: para-nitroaniline (pNA), which provides the colorimetric signal upon cleavage.

The structural configuration allows for effective binding and subsequent hydrolysis by thrombin, leading to the release of pNA and a measurable color change.

Chemical Reactions Analysis

Reactions and Technical Details

When thrombin interacts with Chromogenix S-2238, it catalyzes the hydrolysis of the peptide bond within the substrate. The reaction can be summarized as follows:

Thrombin+S 2238Cleaved Product+pNA\text{Thrombin}+\text{S 2238}\rightarrow \text{Cleaved Product}+\text{pNA}

This reaction is characterized by its specificity; thrombin selectively cleaves the substrate at the designated site, making it an ideal candidate for quantitative assays. The rate of reaction can be influenced by factors such as substrate concentration, enzyme concentration, temperature, and ionic strength.

Mechanism of Action

Process and Data

The mechanism by which Chromogenix S-2238 functions involves several steps:

  1. Binding: Thrombin binds to the substrate at its active site.
  2. Cleavage: The enzyme catalyzes the hydrolysis of the peptide bond.
  3. Release: The chromophore (pNA) is released into solution.
  4. Detection: The increase in absorbance at a specific wavelength (typically around 405 nm) is measured using spectrophotometry.

This process allows for real-time monitoring of thrombin activity in various biological samples.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thrombin substrate II exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 Da (depending on specific modifications).
  • Solubility: Soluble in water and common organic solvents like dimethyl sulfoxide.
  • Stability: Generally stable under refrigerated conditions but should be protected from light to prevent degradation.
  • Color Change: Produces a distinct color change upon cleavage by thrombin, facilitating quantification.

These properties make it suitable for use in clinical diagnostics and research applications.

Applications

Scientific Uses

Thrombin substrate II has several significant applications in scientific research and clinical diagnostics:

  • Thrombin Activity Measurement: Used extensively in assays to quantify thrombin levels in plasma samples.
  • Anticoagulant Therapy Monitoring: Assists in evaluating the efficacy of anticoagulants by measuring residual thrombin activity.
  • Research Applications: Employed in studies investigating coagulation pathways and thrombin's role in hemostasis.
  • Diagnostic Assays: Integral component in automated systems for thrombin generation assays.

By providing a reliable method for measuring thrombin activity, Chromogenix S-2238 plays a crucial role in both clinical settings and research laboratories focused on coagulation studies.

Introduction to Thrombin Substrate II in Coagulation Research

Biochemical Role of Thrombin in Hemostatic Pathways

Thrombin (Factor IIa) occupies a pivotal position in the coagulation cascade, functioning as the ultimate serine protease that coordinates multiple hemostatic processes. Unlike other coagulation factors, thrombin exists as a free-diffusing enzyme composed solely of a serine protease domain, enabling it to interact with numerous substrates throughout the coagulation and anticoagulation pathways [1] [8]. This structural simplicity belies its functional complexity: thrombin exhibits dualistic functionality by acting as both a potent procoagulant and anticoagulant enzyme, depending on its molecular interactions and localization within the hemostatic system [8].

The molecular architecture of thrombin features a deep active site cleft flanked by two anion-binding exosites (exosite I and exosite II) that govern substrate recognition and specificity [1] [10]. Exosite I serves as the primary binding site for fibrinogen, while exosite II interacts with heparin, glycosaminoglycans, and the γ' chain of fibrinogen [10]. These exosites enable thrombin to achieve remarkable substrate discrimination through spatial orientation and allosteric regulation. For instance, thrombin binding to thrombomodulin via exosite I induces a conformational shift that repurposes thrombin from a procoagulant enzyme to a potent activator of the anticoagulant protein C pathway [8].

Thrombin's proteolytic specificity centers on its selective cleavage of Arg-Gly bonds within polypeptide substrates, particularly those featuring hydrophobic residues in the P3 and P4 positions [5]. This specificity governs thrombin's catalytic functions across hemostasis:

  • Fibrin Clot Formation: Thrombin cleaves fibrinogen at Arg16-Gly17 and Arg14-Gly15 bonds, releasing fibrinopeptides A and B respectively to initiate fibrin polymerization and clot formation [5].
  • Feedback Amplification: Thrombin activates factors V, VIII, and XI, creating positive feedback loops that amplify its own generation [8].
  • Clot Stabilization: Through factor XIII activation, thrombin catalyzes fibrin cross-linking to strengthen the clot structure [5].
  • Cell Signaling: Thrombin activates platelets via protease-activated receptors (PARs), particularly PAR1, PAR3, and PAR4, triggering platelet aggregation and secretion [8].
  • Anticoagulant Switch: When bound to thrombomodulin on endothelial surfaces, thrombin activates protein C, which subsequently inactivates factors Va and VIIIa, thereby suppressing further thrombin generation [8].

The fibrinogen γ' chain deserves special consideration as a thrombin-binding partner that modulates thrombin activity. This variant chain contains a highly acidic C-terminal sequence (410VRPEHPAETEYDSLYPEDDL427) featuring post-translationally modified sulfotyrosines that interact electrostatically with thrombin's exosite II [10]. Surface plasmon resonance studies reveal that while individual charged residues contribute incrementally to binding affinity, the collective electrostatic complementarity between the γ' peptide and thrombin exosite II produces high-affinity interactions (Kd ≈ 0.44 μM) that profoundly influence thrombin's substrate specificity [10]. Specifically, thrombin bound to γ' fibrinogen exhibits reduced activity toward fibrinogen and PAR1 while maintaining capacity to activate protein C when complexed with thrombomodulin [8] [10].

Table 1: Key Thrombin Substrates in Hemostatic Pathways

SubstrateCleavage Site(s)Biological ConsequenceExosite Involvement
FibrinogenArg16-Gly17 (FpA release), Arg14-Gly15 (FpB release)Fibrin polymerizationExosite I
Factor VArg709, Arg1018, Arg1545Procoagulant cofactor activationExosite I
Factor VIIIMultiple Arg sitesProcoagulant cofactor activationExosite I
Factor XIArg369-Ile370Protease activationNot characterized
Factor XIIIArg37-Gly38Transglutaminase activationNot characterized
PAR1 (Protease-Activated Receptor 1)Arg41-Ser42Platelet activation, cell signalingExosite I
Protein CArg169-Leu170Anticoagulant pathway activationExosite I (thrombomodulin-dependent)

Rationale for Chromogenic Substrate Development in Thrombin Assays

Traditional coagulation assays, including prothrombin time (PT) and activated partial thromboplastin time (aPTT), provide limited information as endpoint measurements that detect only the initial fibrin formation without capturing the full dynamics of thrombin generation and inhibition [3]. These tests suffer from significant limitations: they are insensitive to thrombin's anticoagulant functions, cannot quantify thrombin activity directly, and offer poor correlation with clinical bleeding or thrombotic risk in complex coagulopathies [3] [9]. The development of chromogenic substrates addressed these limitations by introducing continuous, quantitative monitoring of thrombin activity through spectrophotometric detection.

Chromogenic substrates function through a simple enzymatic principle: thrombin cleaves a synthetic peptide conjugated to a chromogenic reporter molecule (typically para-nitroaniline, pNA), releasing the chromophore and generating a concentration-dependent color change measurable at 405 nm [2] [9]. The fundamental chemical structure of thrombin-specific chromogenic substrates features three essential components:

  • A short peptide sequence (typically 3-4 amino acids) mimicking thrombin's natural recognition motif
  • A cleavable amide bond at the thrombin-specific site (Arg-Gly)
  • A covalently attached chromophore (most commonly p-nitroaniline) whose release generates measurable absorbance

Thrombin Substrate II (commercially available as S2238, Tos-Gly-Pro-Arg-pNA) exemplifies this design with its optimized specificity profile: the Tosyl-Gly-Pro-Arg sequence corresponds to thrombin's preference for hydrophobic residues at P3 (Pro) and P4 (aromatic Tosyl group), with arginine at the P1 position [5] [9]. This configuration yields high specificity constants (kcat/Km) while minimizing susceptibility to other serine proteases present in plasma [6] [9].

The implementation of chromogenic substrates revolutionized thrombin measurement through several key advantages over clotting-based assays:

  • Continuous Kinetic Monitoring: Unlike endpoint clotting assays, chromogenic methods enable real-time quantification of thrombin generation and inhibition throughout all phases of coagulation (initiation, amplification, propagation, and termination) [3] [9]. This provides clinically relevant parameters including lag time, peak thrombin, endogenous thrombin potential (ETP), and time to peak.

  • Automation Compatibility: Chromogenic assays readily adapt to automated platforms with standardized reagent handling, temperature control, and optical monitoring systems. This significantly improves inter-laboratory reproducibility and facilitates high-throughput testing [2] [9]. Studies demonstrate coefficients of variation below 5% for intra-assay precision in optimized systems [6].

  • Discrimination of Biological Activity: While chromogenic substrates don't perfectly replicate natural substrate cleavage kinetics, they provide superior correlation with thrombin's biological activity compared to clotting times. For instance, chromogenic assays detect persistent thrombin activity even after α₂-macroglobulin binding, when fibrinogen-clotting capacity is lost [2].

  • Specificity in Complex Matrices: Engineered substrate sequences (like Gly-Pro-Arg in S2238) confer enhanced thrombin specificity in plasma environments containing multiple proteases. This enables accurate thrombin measurement in samples containing heparin, direct oral anticoagulants, or other interfering substances when appropriate inhibitors (Polybrene, aprotinin) are included [6].

The evolution of thrombin chromogenic substrates culminated in their integration into thrombin generation assays (TGA), now recognized as "global" coagulation tests that capture the net balance between procoagulant drivers and anticoagulant inhibitors [3]. Modern TGA systems employ fluorogenic or chromogenic substrates (typically Boc-Val-Pro-Arg-AMC or Tos-Gly-Pro-Arg-pNA) in combination with standardized triggers (low tissue factor, phospholipids) to generate thrombograms that provide a comprehensive hemostatic profile [3]. These assays demonstrate particular clinical utility in monitoring anticoagulant therapies, detecting hypercoagulable states, and predicting bleeding risk in hemophilia and other coagulation disorders.

Table 2: Evolution of Thrombin Detection Methodologies

MethodologyDetection PrincipleKey ParametersLimitations
Clotting Assays (PT/aPTT)Fibrin polymer formationClotting time (seconds)Endpoint measurement only; insensitive to thrombin dynamics beyond initiation phase; affected by multiple variables including fibrinogen concentration
Chromogenic AssaysSpectrophotometric detection of pNA release at 405 nmContinuous thrombin activity (nM/min); kinetic parameters (lag time, peak thrombin, ETP)Measures amidolytic rather than biological activity; requires calibration with thrombin standards
Fluorogenic AssaysFluorophore release (e.g., AMC, AFC)Continuous thrombin activity with higher sensitivityPotential interference from plasma components; requires specialized instrumentation
Natural Substrate Cleavage (F1+2, TAT)ELISA detection of prothrombin fragment F1+2 or thrombin-antithrombin complexesIndirect thrombin generation markersNot real-time; complex sample processing; reflects generation rather than activity

Table 3: Characteristics of Chromogenic Thrombin Substrate II (S2238/Tos-Gly-Pro-Arg-pNA)

CharacteristicSpecificationFunctional Significance
Amino Acid SequenceTos-Gly-Pro-ArgTosyl group provides hydrophobic P4 interaction; Pro at P3 enhances thrombin specificity; Arg at P1 matches thrombin's S1 pocket specificity
Chromophorepara-Nitroaniline (pNA)Yellow color development upon cleavage (λmax = 405 nm, Δε = 10,500 M⁻¹cm⁻¹)
Cleavage SiteArg-pNA bondLiberates pNA proportional to thrombin activity
Optimal pH8.0-8.5Compatible with physiological pH conditions when buffered appropriately
Kinetic Parameters (with thrombin)kcat ~50 s⁻¹; Km ~20 μMFavorable catalytic efficiency (kcat/Km > 2.5 × 10⁶ M⁻¹s⁻¹) enables high sensitivity
Plasma StabilityStable in presence of protease inhibitors (aprotinin, Polybrene)Permits accurate thrombin measurement in complex biological samples
SpecificityPrimarily thrombin; minor cleavage by FXaThrombin-selective when used at appropriate concentrations with short incubation times

Comprehensive Compound Information

Properties

Product Name

Thrombin substrate ii,colorimetric

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide;dihydrochloride

Molecular Formula

C20H32Cl2N8O5

Molecular Weight

535.4 g/mol

InChI

InChI=1S/C20H30N8O5.2ClH/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33;;/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24);2*1H/t15-,16-;;/m0../s1

InChI Key

HGSHEYZYMRAFHJ-SXBSVMRRSA-N

Canonical SMILES

CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl

Isomeric SMILES

CNCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.